Cas no 1804860-76-1 (4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine)

4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine is a highly functionalized pyridine derivative designed for advanced synthetic applications. Its key structural features—bromomethyl, difluoromethyl, iodo, and nitro substituents—make it a versatile intermediate in pharmaceutical and agrochemical research. The bromomethyl group facilitates further alkylation or nucleophilic substitution, while the difluoromethyl moiety enhances metabolic stability in bioactive compounds. The iodo substituent offers opportunities for cross-coupling reactions, and the nitro group serves as an electron-withdrawing anchor for further functionalization. This compound is particularly valuable in the synthesis of complex heterocycles and fluorinated analogs, providing researchers with a multifunctional building block for drug discovery and material science applications.
4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine structure
1804860-76-1 structure
Product name:4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine
CAS No:1804860-76-1
MF:C7H4BrF2IN2O2
Molecular Weight:392.924139976501
CID:4893807

4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine 化学的及び物理的性質

名前と識別子

    • 4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine
    • インチ: 1S/C7H4BrF2IN2O2/c8-2-3-1-4(13(14)15)12-7(11)5(3)6(9)10/h1,6H,2H2
    • InChIKey: BCONQAJUIQFERP-UHFFFAOYSA-N
    • SMILES: IC1C(C(F)F)=C(CBr)C=C([N+](=O)[O-])N=1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 58.7

4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029022240-1g
4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine
1804860-76-1 95%
1g
$3,039.75 2022-04-01
Alichem
A029022240-500mg
4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine
1804860-76-1 95%
500mg
$1,701.85 2022-04-01
Alichem
A029022240-250mg
4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine
1804860-76-1 95%
250mg
$1,078.00 2022-04-01

4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine 関連文献

4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridineに関する追加情報

Recent Advances in the Study of 4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine (CAS: 1804860-76-1)

The compound 4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine (CAS: 1804860-76-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This heterocyclic compound, characterized by its bromomethyl, difluoromethyl, iodo, and nitro substituents, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its reactivity, synthetic utility, and potential as a building block for pharmaceuticals targeting various diseases.

One of the key areas of research involving this compound is its role in the development of kinase inhibitors. Kinases are critical targets in cancer therapy, and the structural complexity of 4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine allows for the introduction of diverse functional groups, enabling the fine-tuning of inhibitor selectivity and potency. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of novel pyridine-based inhibitors targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancers.

Another notable application of this compound lies in its utility in cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings. The presence of both bromomethyl and iodo substituents on the pyridine ring provides orthogonal reactivity, facilitating the construction of complex molecular architectures. Researchers have leveraged this property to synthesize libraries of compounds for high-throughput screening against infectious diseases, such as malaria and tuberculosis. A recent preprint on bioRxiv highlighted its use in generating analogs with potent activity against Plasmodium falciparum.

In addition to its synthetic applications, the physicochemical properties of 4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine have been investigated to optimize its use in drug formulation. The difluoromethyl group, in particular, has been shown to enhance metabolic stability and bioavailability, addressing common challenges in drug development. Computational studies have also been conducted to predict its reactivity and interactions with biological targets, as reported in a 2024 issue of ACS Omega.

Despite its promise, challenges remain in the large-scale synthesis and handling of this compound due to its sensitivity to light and moisture. Recent advancements in protective group strategies and reaction conditions have improved yields and reproducibility, as detailed in a patent application by a leading pharmaceutical company. These innovations are expected to accelerate its adoption in industrial settings.

In conclusion, 4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine (CAS: 1804860-76-1) represents a valuable tool in medicinal chemistry, with applications spanning drug discovery, chemical biology, and materials science. Ongoing research continues to uncover new opportunities for this multifunctional building block, reinforcing its importance in the development of next-generation therapeutics.

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